molecular formula C14H20N2O4 B14841549 Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate

Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate

Cat. No.: B14841549
M. Wt: 280.32 g/mol
InChI Key: YVBWLPRAKVOVFC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate: is an organic compound with the molecular formula C11H14N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with a suitable protecting group to form the protected intermediate.

    Introduction of the Propyl Chain: The protected intermediate is then reacted with a propylating agent under basic conditions to introduce the propyl chain.

    Formation of the Carbamate Group: The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired product

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group, forming an alcohol.

    Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry, forming complexes with metal ions.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

    Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor interactions.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The carbamate group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • Tert-butyl 4-formyl-3-pyridinylcarbamate
  • Tert-butyl (3-hydroxypyridin-2-yl)carbamate
  • Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate

Comparison:

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[3-(4-formyl-3-hydroxypyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-11-12(18)10(9-17)6-8-15-11/h6,8-9,18H,4-5,7H2,1-3H3,(H,16,19)

InChI Key

YVBWLPRAKVOVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC=CC(=C1O)C=O

Origin of Product

United States

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